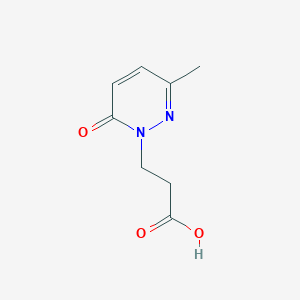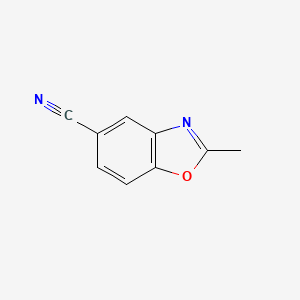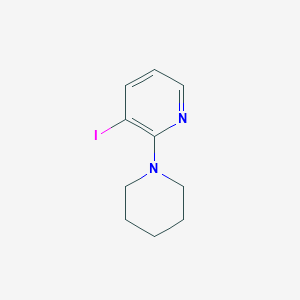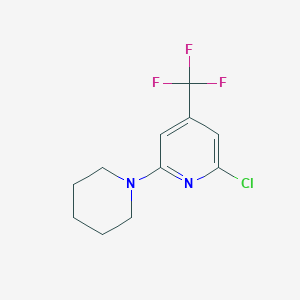![molecular formula C12H12F3NO2 B1386561 (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1086375-01-0](/img/structure/B1386561.png)
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, otherwise known as 1-trifluoromethylpyrrolidine-3-carboxylic acid (TFPCA), is a synthetic organic compound belonging to the pyrrolidine class of compounds. It is a colorless solid that is soluble in water and other organic solvents. It has a variety of applications, ranging from pharmaceuticals to agricultural products.
Mecanismo De Acción
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is believed to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation. (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is thought to inhibit the activity of COX-2 by binding to the active site of the enzyme, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to have anti-cancer activity, as well as anti-viral and anti-fungal activity. Additionally, (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has been shown to have antioxidant activity, which may be beneficial in preventing or treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid in laboratory experiments is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, its low toxicity makes it a safe compound to work with. However, there are some limitations to its use. For example, it is not very stable in solution and can degrade over time. Additionally, its solubility in water is limited, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid research. These include further exploration of its potential anti-inflammatory, anti-cancer, and antiviral applications. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient and effective synthesis methods. Additionally, further research could be conducted to explore the potential use of (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid as an antioxidant and to develop new applications for its use. Finally, further research could be conducted to explore the potential of (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid as a tool for drug delivery and to develop new methods for its delivery.
Aplicaciones Científicas De Investigación
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a model compound for the study of the interaction between trifluoromethyl groups and hydrogen-bonded systems. It has also been used to study the effect of trifluoromethyl groups on the stability of organic compounds. Additionally, (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has been used as a model compound for the study of the effects of trifluoromethyl groups on the reactivity of organic compounds.
Propiedades
IUPAC Name |
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(6-9)16-5-4-8(7-16)11(17)18/h1-3,6,8H,4-5,7H2,(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIOUWDZWLZPSH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)


![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)

![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)

![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)


